molecular formula C24H18N2O3S B10975355 2-(1,3-benzodioxol-5-yl)-N-[2-(methylsulfanyl)phenyl]quinoline-4-carboxamide

2-(1,3-benzodioxol-5-yl)-N-[2-(methylsulfanyl)phenyl]quinoline-4-carboxamide

Cat. No.: B10975355
M. Wt: 414.5 g/mol
InChI Key: AHRDOMRGAQTSKB-UHFFFAOYSA-N
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Description

2-(2H-13-BENZODIOXOL-5-YL)-N-[2-(METHYLSULFANYL)PHENYL]QUINOLINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoline core, a benzodioxole moiety, and a carboxamide group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-13-BENZODIOXOL-5-YL)-N-[2-(METHYLSULFANYL)PHENYL]QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the benzodioxole and carboxamide groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2H-13-BENZODIOXOL-5-YL)-N-[2-(METHYLSULFANYL)PHENYL]QUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles under controlled temperature and pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

2-(2H-13-BENZODIOXOL-5-YL)-N-[2-(METHYLSULFANYL)PHENYL]QUINOLINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2H-13-BENZODIOXOL-5-YL)-N-[2-(METHYLSULFANYL)PHENYL]QUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-Dimethyl-1,3-benzodioxol-5-yl)ethanamine
  • 1-(1,3-Benzodioxol-5-yl)-2-propanol
  • 1-(1,3-Benzodioxol-5-yl)butan-2-one

Uniqueness

Compared to similar compounds, 2-(2H-13-BENZODIOXOL-5-YL)-N-[2-(METHYLSULFANYL)PHENYL]QUINOLINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups and its potential for diverse applications in scientific research. Its quinoline core and benzodioxole moiety contribute to its distinct chemical properties and biological activities.

Properties

Molecular Formula

C24H18N2O3S

Molecular Weight

414.5 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(2-methylsulfanylphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C24H18N2O3S/c1-30-23-9-5-4-8-19(23)26-24(27)17-13-20(25-18-7-3-2-6-16(17)18)15-10-11-21-22(12-15)29-14-28-21/h2-13H,14H2,1H3,(H,26,27)

InChI Key

AHRDOMRGAQTSKB-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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